molecular formula C19H18F4N4O2 B10941599 3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-difluorophenyl)propanamide

3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-difluorophenyl)propanamide

Cat. No.: B10941599
M. Wt: 410.4 g/mol
InChI Key: ANRVTCXNVACITI-UHFFFAOYSA-N
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Description

3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3,4-DIFLUOROPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of difluoromethyl and difluorophenyl groups in its structure enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3,4-DIFLUOROPHENYL)PROPANAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl and difluorophenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl and difluorophenyl groups. Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). .

Scientific Research Applications

3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3,4-DIFLUOROPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating cancer, inflammation, and neurological disorders.

    Industry: The compound is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3,4-DIFLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular signaling. These interactions can lead to changes in cellular processes, such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar compounds to 3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3,4-DIFLUOROPHENYL)PROPANAMIDE include other pyrazolo[3,4-b]pyridine derivatives and compounds with difluoromethyl and difluorophenyl groups. These compounds share similar chemical properties and biological activities but may differ in their specific applications and efficacy. Some examples of similar compounds are:

These compounds highlight the versatility and potential of pyrazolo[3,4-b]pyridine derivatives in various scientific and industrial applications.

Properties

Molecular Formula

C19H18F4N4O2

Molecular Weight

410.4 g/mol

IUPAC Name

3-[4-(difluoromethyl)-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-difluorophenyl)propanamide

InChI

InChI=1S/C19H18F4N4O2/c1-10(2)27-9-13-12(18(22)23)8-17(29)26(19(13)25-27)6-5-16(28)24-11-3-4-14(20)15(21)7-11/h3-4,7-10,18H,5-6H2,1-2H3,(H,24,28)

InChI Key

ANRVTCXNVACITI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=CC(=C(C=C3)F)F)C(F)F

Origin of Product

United States

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